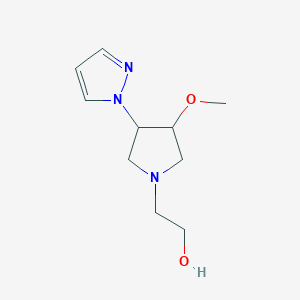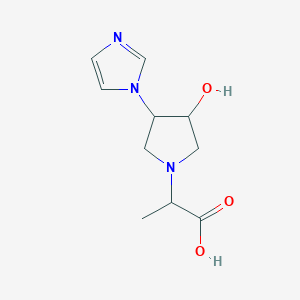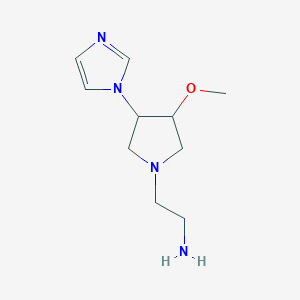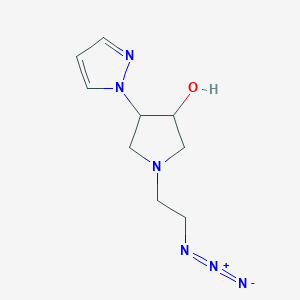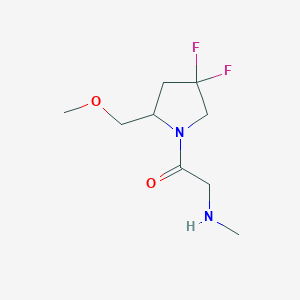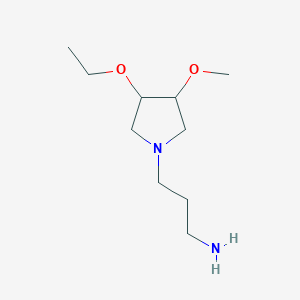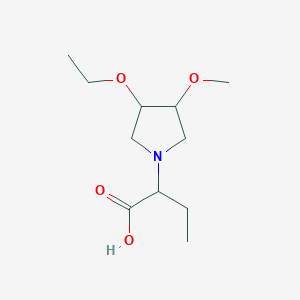
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol
説明
4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol, also known as BTPPM, is a novel synthetic small molecule that has recently been developed for use in scientific research. BTPPM has a variety of applications in the fields of biochemistry, physiology, and pharmacology due to its ability to interact with a variety of biological targets. In
科学的研究の応用
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has a variety of applications in scientific research. It has been used as a tool to study the structure and function of proteins and other biological molecules. (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has also been used to investigate the mechanism of action of drugs and to study the effects of drugs on cells and tissues. In addition, (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has been used to study the structure and function of enzymes and to investigate the biochemical and physiological effects of drugs.
作用機序
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol is known to interact with a variety of biological targets. It has been shown to interact with proteins, enzymes, and other biological molecules. (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has also been shown to interact with receptors and ion channels, which can lead to changes in cell signaling and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol are not yet fully understood. However, it has been shown to affect the activity of enzymes and receptors, which can lead to changes in cell signaling and gene expression. In addition, (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol has been shown to affect the expression of a variety of genes, including those involved in metabolism, cell proliferation, and apoptosis.
実験室実験の利点と制限
One of the major advantages of using (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol in lab experiments is its ability to interact with a variety of biological targets. This allows researchers to study the effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol on a variety of biological processes. In addition, (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol in lab experiments. For example, the effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol on the body are not yet fully understood and its long-term effects are unknown.
将来の方向性
There are a number of potential future directions for research on (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted to determine the long-term effects of (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol on the body and to develop methods for its safe and effective use in clinical settings. Finally, further research could be conducted to identify potential new uses for (4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol in scientific research.
特性
IUPAC Name |
[4-(4-bromothiophen-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-7-1-9(13-5-7)8-3-11-2-6(8)4-12/h1,5-6,8,11-12H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADDMJYXMJRJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CS2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Bromothiophen-2-yl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



